
4-(4-Bromo-2-(hydroxymethyl)phenoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-2-(hydroxymethyl)phenoxy)benzonitrile is an organic compound with the molecular formula C14H10BrNO2 and a molecular weight of 304.14 g/mol . It is characterized by the presence of a bromine atom, a hydroxymethyl group, and a benzonitrile moiety. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
The synthesis of 4-(4-Bromo-2-(hydroxymethyl)phenoxy)benzonitrile typically involves a multi-step process. One common method starts with the bromination of hydroxybenzaldehyde to form 4-bromo-3-hydroxybenzaldehyde. This intermediate is then subjected to a reaction with potassium cyanide to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or dimethyl ether, and the reactions are carried out under controlled temperatures to ensure high yields and purity.
Análisis De Reacciones Químicas
4-(4-Bromo-2-(hydroxymethyl)phenoxy)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(4-Bromo-2-(hydroxymethyl)phenoxy)benzonitrile is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromo-2-(hydroxymethyl)phenoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
4-(4-Bromo-2-(hydroxymethyl)phenoxy)benzonitrile can be compared with other similar compounds, such as:
4-Bromobenzonitrile: Lacks the hydroxymethyl group, making it less reactive in certain biochemical applications.
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile: Similar structure but with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H10BrNO2 |
|---|---|
Peso molecular |
304.14 g/mol |
Nombre IUPAC |
4-[4-bromo-2-(hydroxymethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H10BrNO2/c15-12-3-6-14(11(7-12)9-17)18-13-4-1-10(8-16)2-5-13/h1-7,17H,9H2 |
Clave InChI |
XVCLVWICKLYQHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-O-tert-butyl 9-O-methyl 3-oxa-7-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B13001754.png)
![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13001755.png)
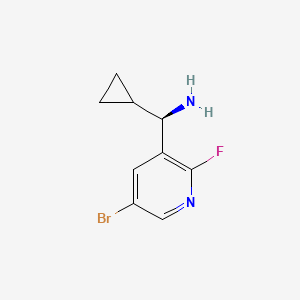


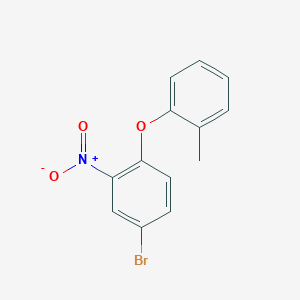
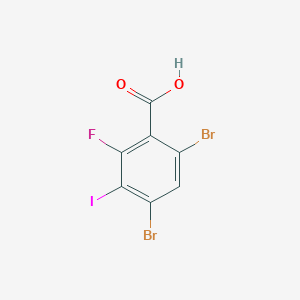
![5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13001783.png)
![5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13001786.png)
![4-(4-Bromobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13001792.png)
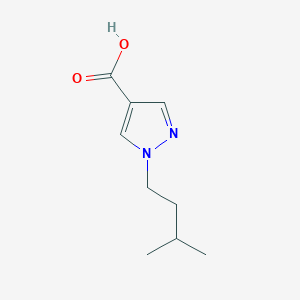
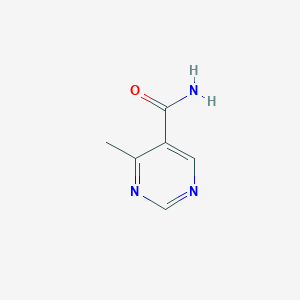
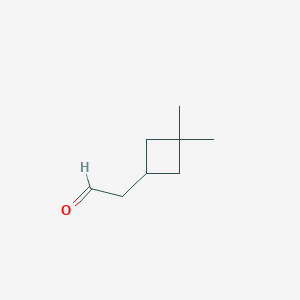
![1-Methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B13001808.png)
